molecular formula C12H16BrNO B1522402 4-Bromo-N-butyl-3-methylbenzamide CAS No. 1065073-96-2

4-Bromo-N-butyl-3-methylbenzamide

Cat. No.: B1522402
CAS No.: 1065073-96-2
M. Wt: 270.17 g/mol
InChI Key: CYPNXDNEUJCKRP-UHFFFAOYSA-N
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Description

“4-Bromo-N-butyl-3-methylbenzamide” is a chemical compound with the molecular formula C12H16BrNO . It is a derivative of benzamide, which is a potent PDE10A inhibitor .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a butyl group, and a methylbenzamide group . The exact 3D conformer of the molecule is not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.17 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 346.9±35.0 °C at 760 mmHg, and a flash point of 163.6±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Crystal Engineering with Hydrogen Bonds and Halogen Bonds

Research on molecular tapes mediated via hydrogen and halogen bonds highlights the potential of halogenated benzamides in crystal design. Preliminary results indicate that both carboxylic acid-pyridine and iodo-nitro heterosynthons can be exploited for crystal engineering, suggesting a role for 4-Bromo-N-butyl-3-methylbenzamide in this field (Saha, Nangia, & Jaskólski, 2005).

Photocatalytic Degradation of Organic Compounds

Studies on the photodegradation of organic pollutants using titanium dioxide-loaded adsorbents reveal the importance of adsorbent supports in enhancing the rate of mineralization. This research suggests potential applications for this compound in environmental remediation through photocatalysis (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Mass Spectrometry and Fragmentation of N-linked Carbohydrates

The fragmentation spectra of N-linked glycans derivatized at the reducing terminus, including studies with derivatives of benzamide, provide insights into the role of this compound in analytical chemistry and mass spectrometry. These findings could aid in the development of new analytical methodologies for complex carbohydrates (Harvey, 2000).

Surface Functionalization and Dye-sensitized Solar Cells

Research on the synthesis of cationic dendrons for ZnO nanoparticles surface functionalization introduces new building blocks for dye-sensitized solar cells (DSSCs). This indicates a potential application for this compound in the field of renewable energy, particularly in the enhancement of DSSCs performance (Gnichwitz, Marczak, Werner, Lang, Jux, Guldi, Peukert, & Hirsch, 2010).

Synthesis of Substituted Isoindolinones

A Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids highlights the synthetic utility of halogenated benzamides in organic chemistry, offering a pathway for the creation of complex molecules (Gogoi, Guin, Rout, Majji, & Patel, 2014).

Safety and Hazards

“4-Bromo-N-butyl-3-methylbenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-bromo-N-butyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNXDNEUJCKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674527
Record name 4-Bromo-N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-96-2
Record name 4-Bromo-N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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